3-Fluoro-2-morpholinopyridin-4-ol
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Overview
Description
3-Fluoro-2-morpholinopyridin-4-ol is a chemical compound with the molecular formula C9H11FN2O2 . It has a molecular weight of 198.19 .
Synthesis Analysis
The synthesis of 3-Fluoro-2-morpholinopyridin-4-ol involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine, followed by its nitro group reduction . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Scientific Research Applications
Fluorinated Compounds in Drug Synthesis
- Fluorine substitution in organic compounds can significantly influence their biological activity and pharmacokinetics. For example, fluorinated pyrimidines, such as 5-fluorouracil, have been widely used in cancer treatment due to their ability to inhibit thymidylate synthase, demonstrating the critical role of fluorine in drug design and development (Gmeiner, 2020).
Material Science and Photophysical Applications
- Fluorinated compounds have been utilized in the development of photonic and electronic materials. For instance, fluorophores based on the boron dipyrrin platform (BODIPY) have shown promise in molecular sensorics, with applications ranging from sensing biomolecules to enhancing drug carriers' therapeutic effect in cancer treatment (Marfin et al., 2017).
Fluorine as a Hydrogen Bond Acceptor
- The role of fluorine in forming hydrogen bonds has been explored, with studies indicating that while fluorine can act as a hydrogen bond acceptor, its effectiveness and the strength of these bonds vary depending on the specific context and molecular environment (Howard et al., 1996).
Analytical and Diagnostic Applications
- Fluorinated compounds have also been applied in analytical chemistry and diagnostics, such as in the development of fluorescent chemosensors for detecting various analytes, demonstrating the versatility of fluorinated compounds in scientific research (Roy, 2021).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-2-morpholin-4-yl-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c10-8-7(13)1-2-11-9(8)12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTXUGMKDNNHHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C=CN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276786 |
Source
|
Record name | 4-Pyridinol, 3-fluoro-2-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-morpholinopyridin-4-ol | |
CAS RN |
1344046-08-7 |
Source
|
Record name | 4-Pyridinol, 3-fluoro-2-(4-morpholinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1344046-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinol, 3-fluoro-2-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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